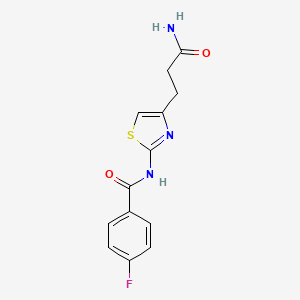

![molecular formula C17H22ClF3N4O B2954786 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide CAS No. 551931-40-9](/img/structure/B2954786.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

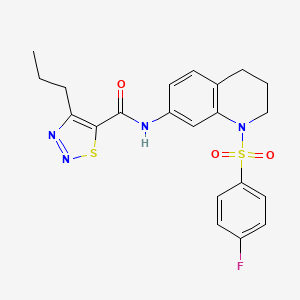

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and can involve various synthetic methods for introducing TFMP groups within other molecules . These methods can involve exchanges between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure. These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

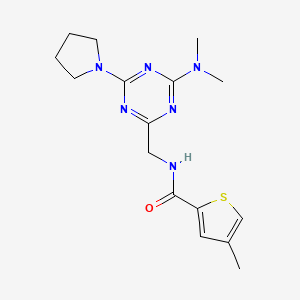

Chemical Synthesis and Optimization

Researchers have developed methods for synthesizing and optimizing compounds structurally related to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide, highlighting their significance in medicinal chemistry. For example, the identification of potent and orally available glycine transporter 1 inhibitors showcases the application of such compounds in neuroscience research, emphasizing their potential in modifying central nervous system functions. This includes the development of structurally diverse back-up compounds using multiparameter optimization for drug-likeness, indicating a strategic approach to enhance pharmacological profiles (Yamamoto et al., 2016).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds from pyridine derivatives demonstrates the versatility of these chemical frameworks in constructing complex molecules. The preparation of 1-azabicyclo derivatives from pyridine-4-carboxamide reveals the intricate processes involved in generating new chemical entities with potential biological activities (Svoboda & Paleček, 1995).

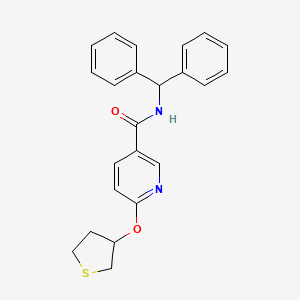

Catalysis and Cyclization Reactions

The use of sulfonamides as terminators in cationic cyclizations underscores the chemical reactivity and utility of pyridinyl-piperidinyl structures in synthesizing polycyclic systems. These methodologies are crucial for the development of compounds with complex architectures, offering potential applications in drug discovery and material science (Haskins & Knight, 2002).

Novel Synthetic Routes

Innovations in synthetic chemistry are exemplified by the development of scalable and facile processes for the preparation of Rho kinase inhibitors. These efforts highlight the importance of pyridinyl-piperidinyl carboxamides in therapeutic research, particularly for central nervous system disorders. The optimization of reaction conditions to improve yield and purity indicates the continuous advancement in synthetic methodologies for potential pharmaceuticals (Wei et al., 2016).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) within pyrazole derivatives as cannabinoid receptor antagonists illustrates the role of pyridinyl-piperidinyl scaffolds in receptor-ligand interactions. These studies contribute to our understanding of receptor pharmacology and the design of receptor-specific drugs, offering insights into the molecular features required for activity (Lan et al., 1999).

Future Directions

The demand for TFMP derivatives has been increasing steadily over the years due to their importance in the development of agrochemical and pharmaceutical compounds . Future research will likely focus on developing more efficient synthetic methods and exploring the wide-ranging potential applications of these compounds .

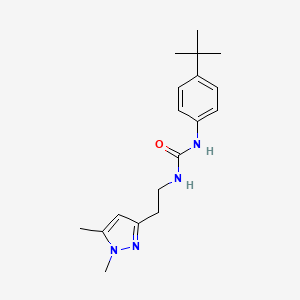

Mechanism of Action

Target of Action

The compound contains a pyridine ring with a trifluoromethyl group, which is a common structural motif in many active pharmaceutical ingredients. This suggests that it might interact with a variety of biological targets, but without specific studies, it’s hard to identify the primary targets and their roles .

Mode of Action

The mode of action would depend on the specific biological target of the compound. For example, some compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential to bacterial cell viability and virulence .

Biochemical Pathways

Without specific information, it’s difficult to summarize the affected pathways and their downstream effects. If the compound acts as an inhibitor of bacterial phosphopantetheinyl transferase, it could potentially affect secondary metabolism and thwart bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological context in which it is used. For example, if it inhibits bacterial phosphopantetheinyl transferase, it could potentially lead to the attenuation of secondary metabolism and thwarting of bacterial growth .

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClF3N4O/c18-13-10-12(17(19,20)21)11-23-14(13)24-8-4-16(5-9-24,15(22)26)25-6-2-1-3-7-25/h10-11H,1-9H2,(H2,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXRSSATFDSNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)

![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)